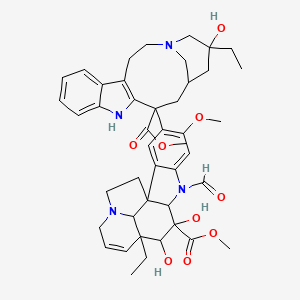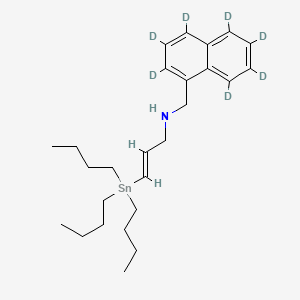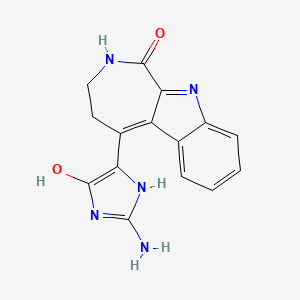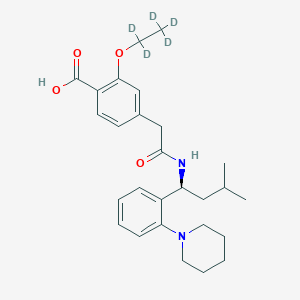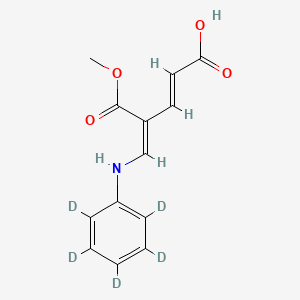
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester is a deuterium-labeled compound with the molecular formula C13H8D5NO4 and a molecular weight of 252.28 . This compound is primarily used in organic synthesis and research applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Preparation Methods
The synthesis of 4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester involves the reaction of aniline with methylenepentenedioic acid under specific conditions. The reaction typically requires a deuterium source to incorporate the deuterium atoms into the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and catalysts or reagents specific to the type of reaction being performed . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can be used to trace the flow of metabolites and study enzyme activities.
Comparison with Similar Compounds
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester can be compared with other similar compounds, such as:
4-Anilinomethylenepentenedioic Acid 5-Methyl Ester: The non-deuterated version of the compound, which lacks the isotopic labeling.
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester: Another similar compound with slight variations in its structure and properties.
Properties
IUPAC Name |
(2E,4Z)-4-methoxycarbonyl-5-(2,3,4,5,6-pentadeuterioanilino)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GBDHNZSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N/C=C(/C=C/C(=O)O)\C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
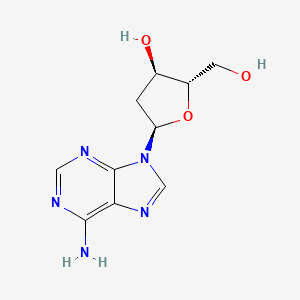
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
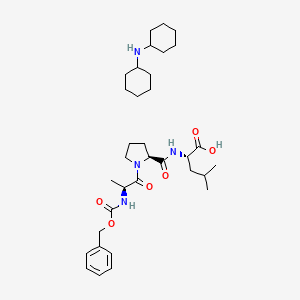
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

